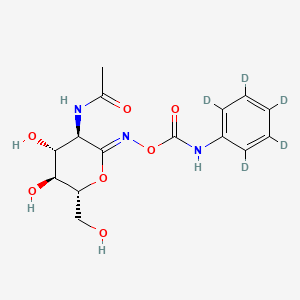

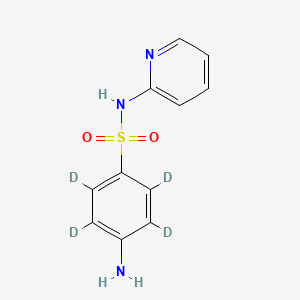

(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate, also known as Z-ODAP, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring amino acid phenylalanine and is a derivative of the amino acid phenylalanine. Z-ODAP is a commonly used reagent in organic synthesis and has been used to synthesize a variety of compounds. Z-ODAP has also been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Biological Evaluation

PUGNAc derivatives, including the specific compound , have been synthesized and evaluated for their inhibitory activities against β-N-acetylglucosaminidases and their potential as inhibitors of uridine diphosphate-N-acetyl-D-glucosamine polypeptidyl transferase (OGT), which is crucial for the post-translational modification of proteins by N-acetyl-D-glucosamine. This area of research is significant for understanding the compound's role in modulating enzymatic activities related to cellular functions and diseases (Scaffidi, A., Stubbs, K., Vocadlo, D., & Stick, R., 2008).

Inhibitor Design and Mechanism Analysis

Research has been conducted on designing selective inhibitors for O-GlcNAcase, an enzyme involved in removing O-GlcNAc modifications from proteins, using analogs of PUGNAc. These studies provide insights into the compound's utility in dissecting the roles of O-GlcNAc post-translational modifications at cellular and organismal levels, which is essential for understanding various biological processes and disease mechanisms (Stubbs, K., Zhang, N., & Vocadlo, D., 2006).

Computational Analysis for Drug Design

Computational analyses have been employed to model the interactions between human O-GlcNAcase and inhibitors like PUGNAc, aiding in the rational design of new inhibitors. These studies are crucial for developing therapeutics targeting specific enzymes and understanding the molecular basis of inhibitor efficiency and selectivity (Alencar, N., Sousa, P. R. M., Silva, J. R. A., Lameira, J., Alves, C., Martí, S., & Moliner, V., 2012).

Enzymatic Reaction Mechanisms

Investigations into the catalytic mechanisms of enzymes like O-GlcNAcase, with PUGNAc as a reference inhibitor, provide valuable information on the substrate-assisted catalysis. Understanding these mechanisms is essential for designing more effective inhibitors and exploring the therapeutic potential of compounds targeting these enzymatic pathways (Lameira, J., Alves, C., Tuñón, I., Martí, S., & Moliner, V., 2011).

Structure-Activity Relationship Studies

Through kinetic, thermodynamic, and structural analyses, research has been conducted to understand the interaction of PUGNAc derivatives with various enzymes. These studies contribute to the knowledge of how structural modifications of the compound influence its biological activity and its potential for therapeutic applications (He, Y., Bubb, A. K., Stubbs, K., Gloster, T., & Davies, G., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are Beta-hexosaminidase and O-GlcNAcase BT_4395 . These enzymes play a crucial role in the metabolism of carbohydrates, specifically in the breakdown and recycling of glycoproteins and glycolipids.

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function . This interaction results in the disruption of the normal metabolic processes carried out by these enzymes.

Biochemical Pathways

The inhibition of Beta-hexosaminidase and O-GlcNAcase BT_4395 affects the peptidoglycan recycling pathway . This pathway is responsible for the breakdown and recycling of peptidoglycan, a major component of bacterial cell walls. The disruption of this pathway can lead to the accumulation of undigested peptidoglycan fragments, which can have downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis due to the inhibition of peptidoglycan recycling . This can potentially lead to bacterial cell lysis and death, thereby exerting an antibacterial effect.

properties

IUPAC Name |

[(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-HKDNTSFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746910 |

Source

|

| Record name | N-[(2Z,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-({[(~2~H_5_)phenylcarbamoyl]oxy}imino)oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331383-16-4 |

Source

|

| Record name | N-[(2Z,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-({[(~2~H_5_)phenylcarbamoyl]oxy}imino)oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)